methyl (2E)-2-benzylidene-3-oxobutanoate
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Overview
Description
Methyl (2E)-2-benzylidene-3-oxobutanoate is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds It is characterized by the presence of a benzylidene group attached to a β-keto ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2E)-2-benzylidene-3-oxobutanoate can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with a β-keto ester, such as methyl acetoacetate, in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Reaction Scheme: [ \text{Benzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{NaOH}} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as solid bases, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-benzylidene-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl group can yield saturated ketones or alcohols.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions.
Addition: The compound can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Addition: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Benzylidene acetic acid derivatives.
Reduction: Methyl 3-oxobutanoate or methyl 3-hydroxybutanoate.
Substitution: Brominated or nitrated benzylidene derivatives.
Addition: Michael adducts with various nucleophiles.
Scientific Research Applications
Methyl (2E)-2-benzylidene-3-oxobutanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the development of organic materials with specific optical and electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of methyl (2E)-2-benzylidene-3-oxobutanoate involves its interaction with various molecular targets. The α,β-unsaturated carbonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The benzylidene group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Methyl (2E)-2-benzylidene-3-oxobutanoate can be compared with other α,β-unsaturated carbonyl compounds, such as:
Cinnamaldehyde: Similar in structure but lacks the ester group.
Chalcone: Contains a similar α,β-unsaturated carbonyl system but with a different substitution pattern.
Methyl cinnamate: Similar ester functionality but with a different position of the double bond.
Uniqueness:
- The presence of both the benzylidene and ester groups in this compound provides unique reactivity and potential for diverse applications.
- The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Conclusion
This compound is a compound of significant interest due to its unique structure and reactivity. Its synthesis, chemical reactions, and applications in various fields highlight its importance in scientific research and industrial applications. The compound’s mechanism of action and comparison with similar compounds further emphasize its potential for future studies and developments.
Properties
IUPAC Name |
methyl (2E)-2-benzylidene-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQODZEKNJPJKED-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC=CC=C1)/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348896 |
Source
|
Record name | methyl (2E)-2-benzylidene-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-68-7 |
Source
|
Record name | methyl (2E)-2-benzylidene-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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